molecular formula C7H13NO B11769014 5-Methoxy-2-azabicyclo[2.2.1]heptane

5-Methoxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B11769014
M. Wt: 127.18 g/mol
InChI Key: HNRZEOUXLBPXDA-UHFFFAOYSA-N
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Description

5-Methoxy-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Methoxy-2-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using catalytic processes and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include epoxides, polyfunctionalized bicyclic systems, and other derivatives that can be further utilized in various applications.

Scientific Research Applications

5-Methoxy-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-azabicyclo[2.2.1]heptane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methoxy-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13NO/c1-9-7-3-6-2-5(7)4-8-6/h5-8H,2-4H2,1H3

InChI Key

HNRZEOUXLBPXDA-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1CN2

Origin of Product

United States

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